Cas no 1171896-44-8 ((4-(5-Bromopyridin-3-yl)phenyl)methanol)

(4-(5-Bromopyridin-3-yl)phenyl)methanol is a versatile organic compound featuring a brominated pyridine group. This compound offers enhanced stability and reactivity, making it ideal for various synthetic applications. Its unique structure allows for efficient synthesis of complex organic molecules, particularly those containing pyridine rings. This product is highly valued for its purity and consistency, ensuring reliable performance in chemical reactions.
(4-(5-Bromopyridin-3-yl)phenyl)methanol structure
1171896-44-8 structure
商品名:(4-(5-Bromopyridin-3-yl)phenyl)methanol
CAS番号:1171896-44-8
MF:C12H10BrNO
メガワット:264.1179022789
MDL:MFCD28338383
CID:5079192

(4-(5-Bromopyridin-3-yl)phenyl)methanol 化学的及び物理的性質

名前と識別子

    • (4-(5-bromopyridin-3-yl)phenyl)methanol
    • (4-(5-Bromopyridin-3-yl)phenyl)methanol
    • MDL: MFCD28338383
    • インチ: 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2
    • InChIKey: KEZDAEFCCNUMGV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)C1C=CC(CO)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 33.1

(4-(5-Bromopyridin-3-yl)phenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
O29153-5G
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8 95%
5G
$820 2023-09-15
Advanced ChemBlocks
O29153-250MG
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8 95%
250MG
$115 2023-09-15
Advanced ChemBlocks
O29153-1G
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8 95%
1G
$230 2023-09-15
abcr
AB517928-5g
(4-(5-Bromopyridin-3-yl)phenyl)methanol; .
1171896-44-8
5g
€1089.50 2025-02-27
abcr
AB517928-250mg
(4-(5-Bromopyridin-3-yl)phenyl)methanol; .
1171896-44-8
250mg
€197.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264417-500mg
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8 95%
500mg
¥2503.00 2024-08-09
abcr
AB517928-500mg
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8
500mg
€299.60 2023-09-02
abcr
AB517928-500 mg
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8
500MG
€299.60 2023-04-17
abcr
AB517928-1g
(4-(5-Bromopyridin-3-yl)phenyl)methanol; .
1171896-44-8
1g
€342.60 2025-02-27
abcr
AB517928-1 g
(4-(5-Bromopyridin-3-yl)phenyl)methanol
1171896-44-8
1g
€399.80 2023-04-17

(4-(5-Bromopyridin-3-yl)phenyl)methanol 関連文献

(4-(5-Bromopyridin-3-yl)phenyl)methanolに関する追加情報

Introduction to (4-(5-Bromopyridin-3-yl)phenyl)methanol (CAS No. 1171896-44-8)

(4-(5-Bromopyridin-3-yl)phenyl)methanol, identified by its CAS number 1171896-44-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a brominated pyridine ring connected to a phenyl group via a methanol moiety, has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science.

The structural composition of (4-(5-Bromopyridin-3-yl)phenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both the bromine substituent and the hydroxymethyl group provides multiple reaction sites for further functionalization, enabling the construction of diverse pharmacophores. This flexibility has made it a subject of interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds, especially those incorporating pyridine derivatives. The brominated pyridine moiety in (4-(5-Bromopyridin-3-yl)phenyl)methanol is particularly noteworthy, as it can participate in various chemical transformations, including cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions often serve as key steps in the preparation of biologically active compounds.

One of the most prominent applications of (4-(5-Bromopyridin-3-yl)phenyl)methanol is in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial for treating various diseases, including cancer. The bromine atom on the pyridine ring allows for palladium-catalyzed cross-coupling reactions with aryl halides or alkynes, facilitating the introduction of additional aryl or alkenyl groups into the molecule. This capability is particularly valuable in medicinal chemistry, where precise structural modifications can significantly impact biological activity.

The methanol group in (4-(5-Bromopyridin-3-yl)phenyl)methanol also plays a critical role in its reactivity and functionality. It can undergo oxidation to form an aldehyde or ketone, or participate in nucleophilic addition reactions, further expanding its synthetic utility. Additionally, the hydroxymethyl group can be used to form esters or ethers, which are common motifs in drug molecules. These transformations highlight the compound's potential as a building block for more complex pharmacological entities.

Recent research has also explored the use of (4-(5-Bromopyridin-3-yl)phenyl)methanol in material science applications. For example, its ability to form coordination complexes with metal ions has been investigated for potential applications in catalysis and luminescent materials. The bromine substituent facilitates coordination with transition metals such as palladium and copper, which are widely used in catalytic processes. These findings suggest that (4-(5-Bromopyridin-3-yl)phenyl)methanol could be a valuable precursor for developing novel materials with unique properties.

The synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanol typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the bromination of 5-pyrimidinecarboxaldehyde followed by condensation with phenol derivatives. Subsequent reduction and functional group manipulation yield the desired product. This synthetic strategy underscores the compound's accessibility and practicality for both academic research and industrial applications.

In conclusion, (4-(5-Bromopyridin-3-yl)phenyl)methanol (CAS No. 1171896-44-8) is a versatile and highly functional compound with significant implications in pharmaceutical chemistry and material science. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for drug discovery and synthesis of advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.

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